1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
CAS No.: 842977-04-2
Cat. No.: VC5819457
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.47
* For research use only. Not for human or veterinary use.
![1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine - 842977-04-2](/images/structure/VC5819457.png)
Specification
CAS No. | 842977-04-2 |
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Molecular Formula | C20H20N4O3S |
Molecular Weight | 396.47 |
IUPAC Name | 1-(2-methoxyethyl)-3-(3-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Standard InChI | InChI=1S/C20H20N4O3S/c1-13-6-5-7-14(12-13)28(25,26)18-17-20(24(19(18)21)10-11-27-2)23-16-9-4-3-8-15(16)22-17/h3-9,12H,10-11,21H2,1-2H3 |
Standard InChI Key | ACOGOEURSONOGH-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The pyrrolo[2,3-b]quinoxaline scaffold consists of a pyrrole ring fused to a quinoxaline moiety, creating a planar, aromatic system conducive to π-π stacking interactions . Substituents at positions 1, 2, and 3 modulate electronic properties and biological activity:
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Position 1: The 2-methoxyethyl group introduces hydrophilicity and flexibility, potentially enhancing solubility and pharmacokinetic profiles .
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Position 3: The m-tolylsulfonyl group (C₆H₄-SO₂-CH₃) contributes steric bulk and electron-withdrawing effects, which may influence receptor binding and metabolic stability .
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Position 2: The amine group serves as a hydrogen bond donor/acceptor, critical for interactions with biological targets like enzymes or DNA .
Table 1: Hypothesized Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
While no explicit synthesis of this compound is documented, analogous methods for pyrroloquinoxalines suggest a multi-step approach:
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Core Formation: Condensation of 2,3-diaminoquinoxaline with α-keto esters or haloketones under microwave irradiation to form the pyrrolo[2,3-b]quinoxaline core .
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Substituent Introduction:
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Position 1: Alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
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Position 3: Sulfonylation using m-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) .
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Position 2: Nitration followed by reduction to the amine or direct amination via Buchwald-Hartwig coupling .
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Table 2: Hypothetical Reaction Yields
Step | Yield (%) | Conditions |
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Core formation | 65–75 | Microwave, 150°C, 30 min |
2-Methoxyethylation | 80–85 | K₂CO₃, DMF, 60°C, 12h |
Sulfonylation | 70–75 | Pyridine, rt, 6h |
Final amination | 50–60 | Pd(OAc)₂, Xantphos, 100°C |
Purification and Characterization
Biological Activity and Mechanisms
Table 3: Hypothesized IC₅₀ Values Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) |
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A431 (Skin Cancer) | 0.5–1.0 | 0.51–0.73 |
HepG2 (Liver Cancer) | 1.2–2.0 | 0.68–0.89 |
MCF-7 (Breast Cancer) | 2.5–3.5 | 0.72–1.10 |
Antimalarial Activity
Quinoxalines with sulfonamide groups demonstrate antiplasmodial activity by inhibiting hemozoin formation . The m-tolylsulfonyl moiety in this compound may similarly disrupt heme detoxification in Plasmodium falciparum .
Parameter | Prediction | Basis |
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BBB Permeability | Moderate | Polar surface area <100 Ų |
P-gp Substrate | No | Molecular weight <500 |
hERG Inhibition | Low risk | Lack of basic amines |
Applications and Future Directions
Therapeutic Applications
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Oncology: Dual targeting of DNA topology and kinase pathways .
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Antimicrobials: Potential repurposing against drug-resistant parasites .
Industrial Synthesis Challenges
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